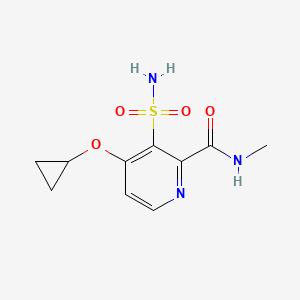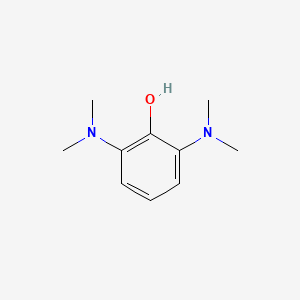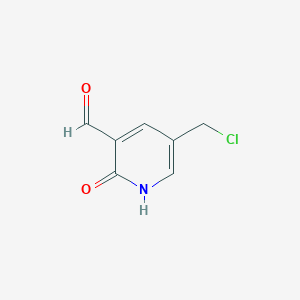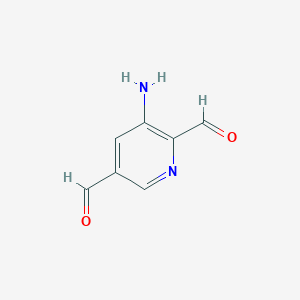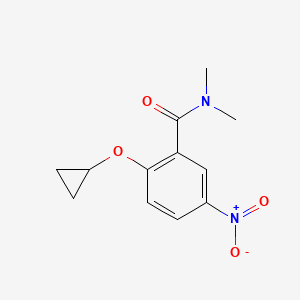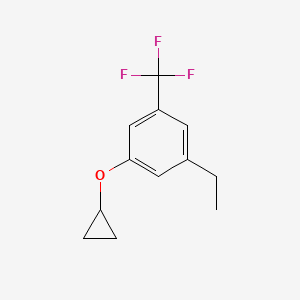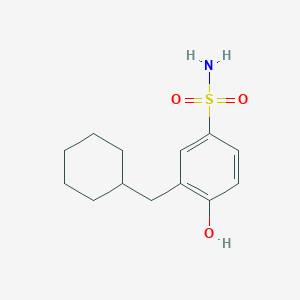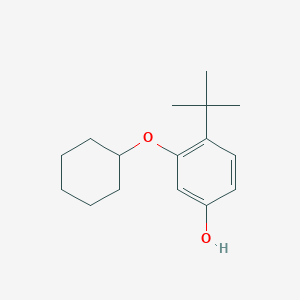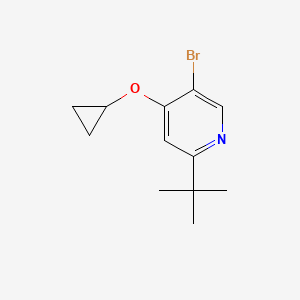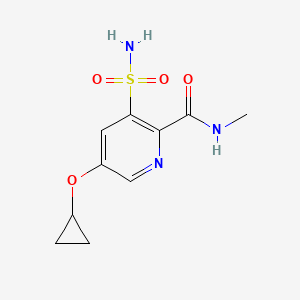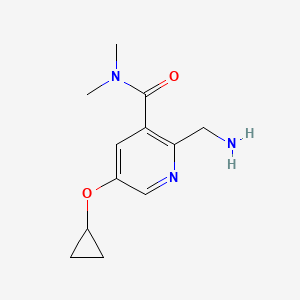
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylnicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps. One common method includes the reaction of 5-cyclopropoxy-2-nitrobenzonitrile with formaldehyde and dimethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-(Aminomethyl)pyridine: Used in the synthesis of various organic materials and as a ligand in coordination chemistry.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-9(17-8-3-4-8)7-14-11(10)6-13/h5,7-8H,3-4,6,13H2,1-2H3 |
Clave InChI |
KJPNOVBGODSTTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


